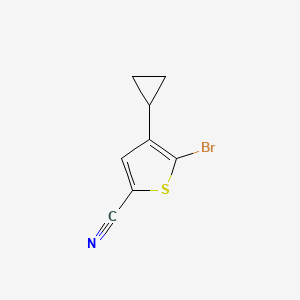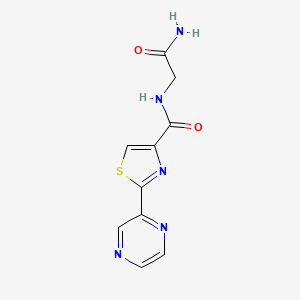![molecular formula C17H23Cl3N2O2 B2496443 4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide CAS No. 302934-66-3](/img/structure/B2496443.png)
4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, a trichloromethyl group, and a morpholine ring attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield 4-tert-butyl-N-(morpholin-4-yl)benzamide.
Introduction of the Trichloromethyl Group: The next step involves the introduction of the trichloromethyl group. This can be achieved by reacting the benzamide intermediate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
科学研究应用
4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The trichloromethyl group and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(4-iodo-phenylamino)-ethyl)benzamide
- 4-tert-butyl-N-(2,2,2-trichloro-1-(2-chloro-phenylamino)-ethyl)benzamide
Uniqueness
4-tert-butyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
属性
IUPAC Name |
4-tert-butyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl3N2O2/c1-16(2,3)13-6-4-12(5-7-13)14(23)21-15(17(18,19)20)22-8-10-24-11-9-22/h4-7,15H,8-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLZNCFRUEMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2496360.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
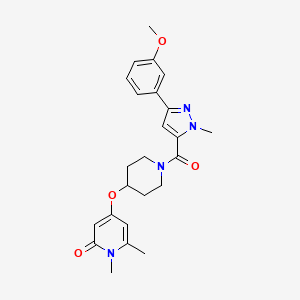
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)
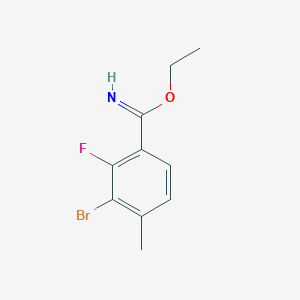
![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)
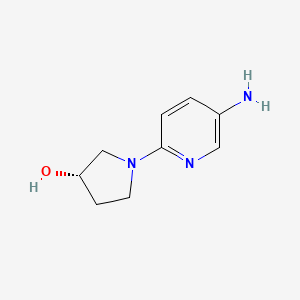
![1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2496374.png)
